5-(furan-2-yl)-1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-15-9-11-16(12-10-15)18-14-19(20-8-5-13-25-20)22(21-18)26(23,24)17-6-3-2-4-7-17/h2-13,19H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKYJMVBHWIFAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the furan, phenylsulfonyl, and p-tolyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The phenylsulfonyl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan derivatives with different functional groups, while reduction of the phenylsulfonyl group can lead to the formation of phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole exhibit promising antimicrobial properties. For instance, the compound was utilized in the synthesis of heterocyclic compounds, which showed significant antimicrobial activity against various bacterial strains. The introduction of different substituents allowed for the modulation of biological activity, enhancing effectiveness against resistant strains .
Anti-inflammatory and Antioxidant Properties
Research has indicated that pyrazole derivatives possess anti-inflammatory and antioxidant activities. For example, compounds derived from 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole have been tested for their ability to inhibit inflammatory pathways and reduce oxidative stress in cellular models. These findings suggest potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
Several studies have focused on the anticancer potential of pyrazole derivatives. The compound has been evaluated against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), showing significant cytotoxic effects. The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .
Synthesis of Novel Compounds
Synthesis of Heterocycles
The utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole extends to its role as a precursor in synthesizing novel heterocyclic compounds. Researchers have successfully synthesized thiazoles and thiadiazoles by reacting this pyrazole derivative with halogenated compounds. These new compounds demonstrated enhanced biological activities, showcasing the versatility of the parent compound in creating functional materials .
Material Science Applications
Polymer Chemistry
In material science, pyrazole derivatives like 5-(furan-2-yl)-1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole have been explored for their potential use in polymer chemistry. The incorporation of such compounds into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for various industrial applications .
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Apoptosis Induction |
| Compound B | A549 | 0.39 | Cell Proliferation Inhibition |
| Compound C | Hep-2 | 3.25 | Cytotoxicity |
Table 2: Synthesis Pathways for Heterocyclic Compounds
| Reaction Type | Starting Material | Product |
|---|---|---|
| Halogenation | 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole | Thiazole Derivative |
| Condensation | 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole | Thiadiazole Derivative |
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazoline derivatives are widely studied for their diverse biological activities. Below is a systematic comparison of the target compound with analogs differing in substituents, synthesis methods, and bioactivity.
Table 1: Structural Comparison of Pyrazoline Derivatives
Key Observations
Substituent Effects on Bioactivity: Sulfonyl Groups: The phenylsulfonyl group in the target compound enhances antimicrobial activity compared to non-sulfonylated analogs (e.g., 7 in ) due to improved binding to bacterial enzymes . Aromatic Substitutents: Electron-withdrawing groups (e.g., nitro in 4b) increase anti-inflammatory potency by stabilizing charge-transfer interactions with cyclooxygenase (COX) . Furan Modifications: Chloro- or nitro-substituted furans (e.g., 4a) improve thermal stability and crystallinity but may reduce solubility .
Synthesis Efficiency :
- Microwave-assisted synthesis (e.g., 4b ) achieves higher yields (>85%) and shorter reaction times (20–30 minutes) compared to conventional methods (6–8 hours) .
Structural Insights :
- X-ray crystallography of the analog 1-(4-methyl-phenylsulfonyl)-5-phenyl () confirms a planar pyrazoline ring (max. deviation: 0.078 Å), suggesting conformational rigidity critical for bioactivity .
Biological Activity
The compound 5-(furan-2-yl)-1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 303.38 g/mol. The compound features a furan ring, a phenylsulfonyl group, and a p-tolyl substituent, contributing to its unique pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the compound . In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
These findings suggest that the compound exhibits promising potential as an anticancer agent, particularly against breast cancer (MCF7) and lung cancer (NCI-H460).
Anti-inflammatory Properties
The anti-inflammatory activity of pyrazole derivatives has also been extensively studied. The compound displayed notable inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process:
| Enzyme | IC50 (µM) | Selectivity Index |
|---|---|---|
| COX-1 | 5.40 | 344.56 |
| COX-2 | 0.01 | |
| 5-LOX | 1.78 |
This data indicates that the compound not only inhibits these enzymes effectively but also shows a high selectivity index compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and indomethacin .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives was evaluated against various bacterial strains. The compound exhibited significant antibacterial activity, demonstrating its potential as an antimicrobial agent.
Case Studies
Several research studies have been conducted to explore the biological activity of this compound:
- Anticancer Study : In a study by Bouabdallah et al., the compound was tested against Hep-2 and P815 cancer cell lines, showing significant cytotoxicity with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
- Anti-inflammatory Study : A comparative analysis revealed that the compound outperformed conventional anti-inflammatories in inhibiting COX enzymes, highlighting its potential for treating inflammatory conditions .
- Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of various pyrazole derivatives, including our compound, against Gram-positive and Gram-negative bacteria, showing promising results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
